molecular formula C7H8INO B1375856 (3-Amino-5-iodophenyl)methanol CAS No. 368435-46-5

(3-Amino-5-iodophenyl)methanol

Cat. No. B1375856
M. Wt: 249.05 g/mol
InChI Key: CLLJEYMWCYAIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Amino-5-iodophenyl)methanol” is a chemical compound with the molecular weight of 249.05 . Its IUPAC name is (3-amino-5-iodophenyl)methanol and its InChI code is 1S/C7H8INO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 .


Molecular Structure Analysis

The molecular structure of “(3-Amino-5-iodophenyl)methanol” is represented by the InChI code 1S/C7H8INO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 . This indicates that the compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

“(3-Amino-5-iodophenyl)methanol” has a molecular weight of 249.05 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Methanol as a Solubilizing Agent in Biomembrane Studies

Methanol is commonly used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Nguyen et al. (2019) discovered that methanol significantly impacts lipid dynamics in biomembranes. It accelerates the transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in large unilamellar vesicles, which can influence the structure-function relationship associated with bilayer composition. This study underlines the importance of methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).

Synthesis of Multi-substituted Arenes

Sun et al. (2014) illustrated the synthesis of multi-substituted arenes, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, through both traditional methods and palladium-catalyzed iterative C-H halogenation reactions. This approach demonstrated advantages like milder reaction conditions, higher yields, better selectivity, and practicality (Sun et al., 2014).

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which, in combination with CuCl, forms a stable complex that catalyzes the Huisgen 1,3-dipolar cycloaddition in water or under neat conditions. This catalyst is noted for its low loadings, short reaction times at room temperature, and compatibility with free amino groups (Ozcubukcu et al., 2009).

Synthesis of 3-Oxo-4-Amino-1,2,3-Oxadiazole

Bohle and Perepichka (2009) developed a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide in methanol. They also explored the structure, spectroscopy, and reactivity of this compound, highlighting its acid/base stability (Bohle & Perepichka, 2009).

properties

IUPAC Name

(3-amino-5-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLJEYMWCYAIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-5-iodophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-5-iodophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Amino-5-iodophenyl)methanol
Reactant of Route 3
(3-Amino-5-iodophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Amino-5-iodophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Amino-5-iodophenyl)methanol
Reactant of Route 6
(3-Amino-5-iodophenyl)methanol

Citations

For This Compound
1
Citations
J Jung - 2008 - search.proquest.com
Flat dendrimers, consisting of a hexavalent aromatic core and rigid ethynyl units locked in place by ether connections were developed based upon the divergent synthetic method. …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.